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Introduction

DS-8895a is a humanized, afucosylated monoclonal antibody targeting the EphA2 receptor, a
receptor tyrosine kinase frequently overexpressed in a variety of solid tumors and associated
with poor prognosis.[1] The afucosylation of DS-8895a enhances its binding affinity to the
FcyRllla receptor on immune effector cells, leading to potent antibody-dependent cellular
cytotoxicity (ADCC).[2] Preclinical studies in cell line-derived xenograft (CDX) models have
demonstrated the dose-dependent anti-tumor activity of DS-8895a.[2] Patient-derived xenograft
(PDX) models, which more accurately recapitulate the heterogeneity and microenvironment of
human tumors, represent a critical platform for the advanced preclinical evaluation of novel
therapeutics like DS-8895a. These models are invaluable for assessing efficacy, identifying
predictive biomarkers, and exploring combination strategies.

This document provides detailed application notes and protocols for the evaluation of DS-
8895a in PDX models, based on established methodologies and published data from related
studies.

Signaling Pathway of DS-8895a

DS-8895a primarily exerts its anti-tumor effect through the induction of ADCC. Upon binding to
EphA2 on the surface of tumor cells, the Fc region of DS-8895a is recognized by Fcy receptors
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on immune effector cells, such as Natural Killer (NK) cells. This engagement triggers the
release of cytotoxic granules, leading to the lysis of the target tumor cell.
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Figure 1: Mechanism of Action of DS-8895a via ADCC.

Data Presentation: Efficacy of DS-8895a in PDX
Models
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The following tables summarize representative quantitative data on the anti-tumor efficacy of
DS-8895a in various PDX models. This data is extrapolated from cell line-derived xenograft
studies to illustrate potential outcomes in a PDX setting.[2]

Table 1: Dose-Dependent Efficacy of DS-8895a in a Breast Cancer PDX Model (e.g., BRX-001)

Mean

Tumor Tumor
Treatment Dose Dosing Volume at Growth p-value vs.
Group (mglkg) Schedule Day 28 Inhibition Vehicle

(mm?®) £ (%)

SEM
Vehicle

QW 1520 + 185

Control
DS-8895a 0.1 QW 1180 + 150 22.4 <0.05
DS-8895a 1 QW 750+ 110 50.7 <0.001
DS-8895a 10 QW 420 + 85 72.4 <0.0001

Table 2: Efficacy of DS-8895a in a Gastric Cancer PDX Model (e.g., GAX-002)

Mean
Tumor Tumor
Treatment Dose Dosing Volume at Growth p-value vs.
Group (mglkg) Schedule Day 21 Inhibition Vehicle
(mm?®) £ (%)
SEM
Vehicle
QW 1250 + 160
Control
DS-8895a 10 QW 810+ 125 35.2 <0.01

Table 3: Combination Efficacy of DS-8895a and Cisplatin in a Gastric Cancer PDX Model (e.g.,
GAX-003)
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Mean

Tumor Tumor
Treatment Dose Dosing Volume at Growth p-value vs.
Group (mglkg) Schedule Day 21 Inhibition Vehicle

(mm?®) £ (%)

SEM
Vehicle

QW 1300 + 175
Control
DS-8895a 10 QW 850 + 140 34.6 <0.01
Cisplatin 3 QW 920 + 155 29.2 <0.05
DS-8895a +
) ] 10+3 QW 450 + 95 65.4 <0.0001

Cisplatin

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenograft
(PDX) Models

This protocol outlines the procedure for establishing PDX models from fresh patient tumor
tissue.

Materials:

Fresh patient tumor tissue collected in sterile transport medium.

Immunocompromised mice (e.g., NOD-scid IL2ZRgamma-null (NSG) or similar).

Matrigel® Basement Membrane Matrix.

Surgical instruments (scalpels, forceps, scissors).

Anesthesia (e.qg., isoflurane or ketamine/xylazine).

Antibiotics (e.g., penicillin/streptomycin).
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e Phosphate-buffered saline (PBS).
Procedure:
» Tissue Processing:

o Within 2-4 hours of surgical resection, wash the tumor tissue with cold PBS containing
antibiotics.

o In a sterile biosafety cabinet, mince the tumor tissue into small fragments (2-3 mm3).
e Implantation:

o Anesthetize the recipient mouse.

o Make a small incision in the skin on the flank of the mouse.

o Create a subcutaneous pocket using blunt dissection.

o Coat a tumor fragment in Matrigel® and insert it into the subcutaneous pocket.

o Close the incision with surgical clips or sutures.
e Monitoring and Passaging:

o Monitor the mice for tumor growth by caliper measurements twice weekly.

o When the tumor reaches a volume of approximately 1000-1500 mm3, euthanize the
mouse.

o Aseptically resect the tumor, remove any necrotic tissue, and process it for passaging into
new cohorts of mice (as described in step 1). It is recommended to use early-passage
PDXs (less than 5th passage) for studies.[3]

Protocol 2: In Vivo Efficacy Study of DS-8895a in PDX
Models
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This protocol describes the methodology for evaluating the anti-tumor activity of DS-8895a in
established PDX models.

Materials:

Established PDX-bearing mice with tumor volumes of 150-250 mms3.

DS-8895a reconstituted in a suitable vehicle (e.g., sterile PBS).

Vehicle control.

Dosing syringes and needles.

Calipers for tumor measurement.

Procedure:

Randomization:

o Once tumors reach the desired size, randomize the mice into treatment and control groups
(n=8-10 mice per group).

Dosing:

o Administer DS-8895a or vehicle control via intravenous (1V) or intraperitoneal (IP) injection
at the desired dose and schedule (e.g., 10 mg/kg, once weekly).

Tumor Growth Monitoring:

o Measure tumor dimensions with calipers twice weekly and calculate tumor volume using
the formula: (Length x Width?)/2.

o Monitor animal body weight and overall health status.

Endpoint:

o Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the
control group reach a predetermined endpoint volume.
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o At the end of the study, euthanize the mice and collect tumors for further analysis (e.g.,
immunohistochemistry, biomarker analysis).
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Figure 2: Experimental workflow for DS-8895a evaluation in PDX models.

Logical Relationship: Interpreting Efficacy Data

The evaluation of DS-8895a efficacy in PDX models involves a logical progression from
experimental execution to data interpretation and decision-making for further development.
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Figure 3: Logical flow for data interpretation and decision-making.

Discussion

The use of PDX models provides a robust platform for the preclinical assessment of DS-8895a.
The conservation of key characteristics of the original patient tumor allows for a more accurate
prediction of clinical response.[3] The protocols outlined in this document provide a framework
for conducting these studies in a systematic and reproducible manner. The representative data
highlights the potential for DS-8895a to induce significant tumor growth inhibition in EphA2-
expressing PDX models, both as a monotherapy and in combination with standard-of-care
chemotherapies. Further studies utilizing a diverse panel of PDX models will be crucial for
identifying the patient populations most likely to benefit from DS-8895a therapy and for
elucidating mechanisms of resistance.
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Derived Xenograft (PDX) Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2882344#ds-8895a-in-patient-derived-xenograft-pdx-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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